molecular formula C21H22FN3O2 B593438 AB-Fubica CAS No. 1801338-22-6

AB-Fubica

Katalognummer B593438
CAS-Nummer: 1801338-22-6
Molekulargewicht: 367.4
InChI-Schlüssel: KTVPQJSKKGZIEA-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AB-FUBICA is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptors, with EC 50 values of 21 nM at CB 1 and 15 nM at CB 2 . It is an indole-based cannabinoid with structural groups found in AB-FUBINACA .


Molecular Structure Analysis

AB-FUBICA has the chemical formula C21H22FN3O2 and a molar mass of 367.424 g/mol . It is structurally categorized as a synthetic cannabinoid (CB) and is an indole-based CB with the structural groups found in AB-FUBINACA .


Physical And Chemical Properties Analysis

AB-FUBICA is a white powder . Its other physical and chemical properties, such as melting point and solubility, are not well-documented in the literature.

Wissenschaftliche Forschungsanwendungen

Clinical Implications

AB-FUBICA has significant clinical implications due to its high potency and affinity for cannabinoid receptors. It’s up to 140-fold more potent than Δ9-tetrahydrocannabinol (Δ9-THC), the main psychoactive compound of cannabis . This makes it a subject of interest for understanding the effects of strong agonists on the human body, particularly on the cardiovascular and neurological systems, which can experience effects like altered perception and seizures .

Analytical Applications

The compound’s analytical applications are crucial in forensic toxicology. AB-FUBICA is rapidly metabolized in the body, producing several biomarkers that are essential for its detection in biological samples . The study of these metabolites helps in developing accurate analytical methods for drug testing and poison control centers.

Forensic Research

In forensic research, AB-FUBICA’s potency and the severity of its effects have led to its classification as a controlled substance in many regions. Its identification and quantification in legal investigations are vital for cases related to drug abuse and poisoning .

Pharmacodynamics

AB-FUBICA’s interaction with cannabinoid receptors is of high interest in pharmacodynamics. Its full agonism of the CB1 receptor is responsible for its intense effects, which are important for understanding the drug-receptor interactions and the resulting physiological changes .

Pharmacokinetics

The pharmacokinetics of AB-FUBICA, including its absorption, distribution, metabolism, and excretion, are complex due to its rapid onset and extensive metabolism. Research in this area helps in understanding the drug’s lifecycle in the body and its potential interactions with other substances .

Toxicology

The toxicological profile of AB-FUBICA is critical for public health. Studies focus on its acute and chronic toxicity, the potential for addiction, and the effects of overdose. These studies are essential for healthcare providers to manage cases of intoxication and to inform public health policies .

Zukünftige Richtungen

The future directions for research on AB-FUBICA include elucidating its synthesis process, chemical reactions, physical and chemical properties, and safety profile. Additionally, more research is needed to understand its mechanism of action and potential therapeutic uses .

Eigenschaften

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c1-13(2)19(20(23)26)24-21(27)17-12-25(18-6-4-3-5-16(17)18)11-14-7-9-15(22)10-8-14/h3-10,12-13,19H,11H2,1-2H3,(H2,23,26)(H,24,27)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVPQJSKKGZIEA-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001032632
Record name AB-FUBICA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AB-Fubica

CAS RN

1801338-22-6
Record name N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1801338-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ab-fubica
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801338226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AB-FUBICA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AB-FUBICA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6SUE53VVY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What are the primary metabolic pathways of AB-FUBICA in humans?

A1: Research using human liver microsomes identified N-dealkylation and hydroxylation as the major metabolic pathways for AB-FUBICA []. Specifically, these modifications occur predominantly on the 1-amino-alkyl moiety of the molecule. Other metabolic transformations observed include hydroxylation, amide hydrolysis, and dehydrogenation. These findings suggest that metabolites generated through N-dealkylation and hydroxylation could be potential biomarkers for monitoring AB-FUBICA intake [].

Q2: What makes AB-FUBICA and similar compounds of interest in the context of new psychoactive substances?

A2: AB-FUBICA belongs to a group of cannabimimetic indazole and indole derivatives that have emerged as new psychoactive substances (NPS) []. These compounds often feature a valine amino acid amide residue and have been increasingly detected in illicit drug markets, gradually replacing older generations of synthetic cannabinoids []. The emergence of AB-FUBICA and its counterparts highlights the constantly evolving landscape of NPS and the need for continuous research to understand their potential risks and develop effective detection methods.

Q3: What analytical techniques are used to identify and characterize AB-FUBICA and its metabolites?

A3: Researchers utilize advanced analytical techniques like ultra-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (UPLC-HR-MS/MS) to identify and characterize AB-FUBICA and its metabolites []. This technique allows for the separation and detection of compounds based on their mass-to-charge ratios, enabling the identification of specific metabolic products even in complex biological matrices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.